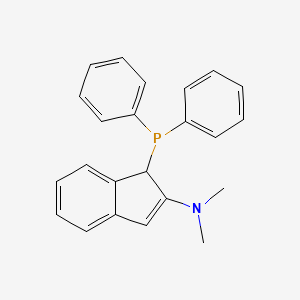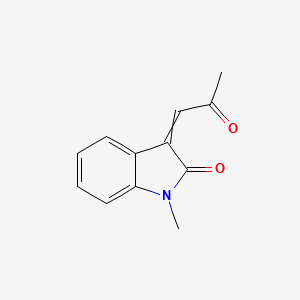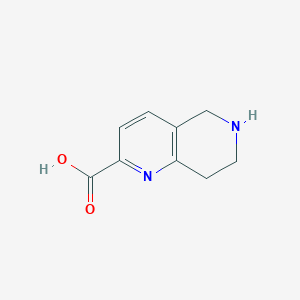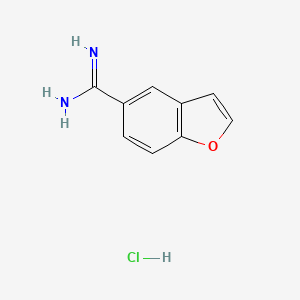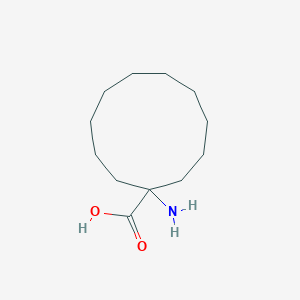![molecular formula C15H24O2Si B1504626 3-(2-{[Tert-butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde CAS No. 874899-89-5](/img/structure/B1504626.png)
3-(2-{[Tert-butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde
Overview
Description
3-(2-{[Tert-butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde , also known by its systematic name (TERT.-BUTYLDIMETHYLSILYLOXY)ETHANOL , is an organic compound with the chemical formula C15H24O2Si . It serves as an intermediate in organic synthesis and pharmaceutical research processes .
Synthesis Analysis
The synthesis of this compound involves the introduction of a tert-butyl(dimethyl)silyl group onto the benzaldehyde moiety. Specific synthetic routes and methodologies may vary, but the resulting compound is characterized by the presence of the silyl ether functional group .
Molecular Structure Analysis
The molecular structure of This compound consists of a benzene ring attached to an aldehyde group. The tert-butyl(dimethyl)silyl group is linked to the benzene ring via an ethyl spacer. The silyl group provides steric protection and can be selectively removed under specific conditions .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction. The silyl ether functionality allows for controlled transformations, making it a valuable building block in organic synthesis .
Physical And Chemical Properties Analysis
Mechanism of Action
Future Directions
Research on the applications of 3-(2-{[Tert-butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde continues to evolve. Its utility as an intermediate in drug synthesis, especially in the context of protecting group strategies, warrants further investigation. Researchers may explore novel synthetic methodologies and explore its potential in diverse chemical transformations .
properties
IUPAC Name |
3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-10-9-13-7-6-8-14(11-13)12-16/h6-8,11-12H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINXEMRTHMEPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC(=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698703 | |
| Record name | 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874899-89-5 | |
| Record name | 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




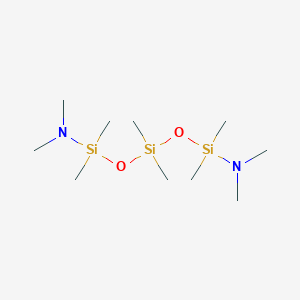

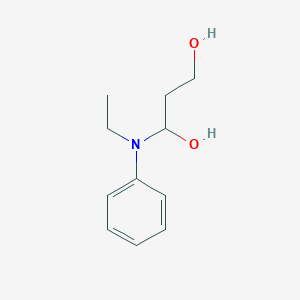

![Ethyl 1-[2,6-dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylate](/img/structure/B1504556.png)
